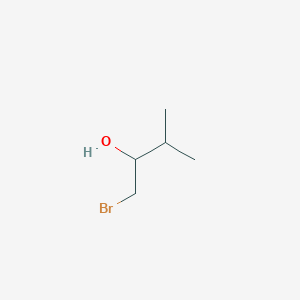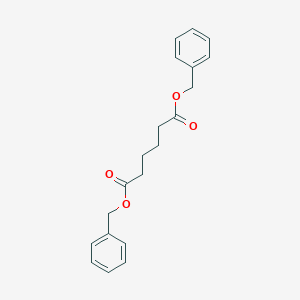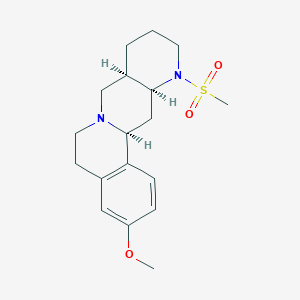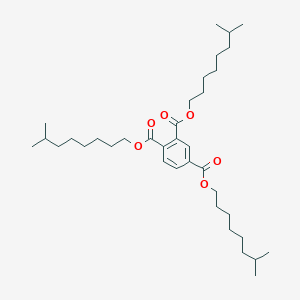
扎米卡司他
概述
描述
扎米卡司他,也称为 BIA 5-1058,是由 BIAL-Portela & Cia SA 开发的一种化合物。它是一种多巴胺 β-羟化酶 (DBH) 抑制剂。DBH 是一种参与多巴胺转化为去甲肾上腺素的酶。由于扎米卡司他能够跨越血脑屏障,因此它具有中枢和外周作用。 其显著特性之一是降压作用 .
科学研究应用
扎米卡司他已在各种科学背景下进行探索:
心血管研究: 它的降压特性使其与心血管研究相关。
肺动脉高压 (PAH): 临床试验已研究扎米卡司他作为 PAH 的辅助治疗.
其他潜在应用: 虽然没有得到广泛研究,但扎米卡司他的 DBH 抑制可能在神经学和内分泌学方面具有更广泛的意义。
作用机制
扎米卡司他抑制 DBH,导致去甲肾上腺素合成减少。 通过调节交感神经系统活动,它影响血压调节。
生化分析
Biochemical Properties
Zamicastat interacts with the enzyme dopamine β-hydroxylase (DBH), which converts dopamine into norepinephrine . Zamicastat acts as a DBH inhibitor, modulating the sympathetic nervous system by reducing norepinephrine biosynthesis in peripheral sympathetic nerves .
Cellular Effects
Zamicastat has been shown to have significant effects on various types of cells and cellular processes. In a study on the monocrotaline rat model of pulmonary arterial hypertension, Zamicastat significantly improved the survival rate of treated animals . This was associated with a significant decrease in sympathetic activity, as shown by a reduction in noradrenaline levels in the urine and a significant decrease in noradrenaline tissue content in the ventricles .
Molecular Mechanism
Zamicastat exerts its effects at the molecular level primarily through its inhibition of DBH. By inhibiting this enzyme, Zamicastat reduces the biosynthesis of norepinephrine in peripheral sympathetic nerves . This suggests that the beneficial effect of Zamicastat is exerted by a mechanism other than decreasing right ventricular pressure .
Temporal Effects in Laboratory Settings
Zamicastat has shown a fast to moderate absorption, with a time of peak concentration ranging from 1.5 to 6.0 hours post single dose and repeated once-daily administration . It was well distributed with an apparent volume of distribution between 1429 - 8185 L, following single dose .
Dosage Effects in Animal Models
In animal models, the effects of Zamicastat have been shown to vary with different dosages. For instance, in a study on the monocrotaline rat model of pulmonary arterial hypertension, daily treatment with Zamicastat (30 mg/kg/day) was initiated and prolonged until day 27 or 25 . Zamicastat significantly improved the survival rate of treated animals .
Metabolic Pathways
It is known that Zamicastat inhibits DBH, a key enzyme in the catecholamine biosynthetic pathway .
Transport and Distribution
It is known that Zamicastat is well distributed with an apparent volume of distribution between 1429 - 8185 L, following single dose .
Subcellular Localization
Given its role as a DBH inhibitor, it is likely that it localizes to areas where DBH is active, such as the synaptic vesicles of nerve terminals .
准备方法
合成路线: 扎米卡司他的合成路线尚未在文献中广泛披露。 它通常通过有机化学反应合成。
工业生产方法: 扎米卡司他的大规模工业生产方法信息有限。 作为一种研究化合物,它主要在临床试验中进行了研究。
化学反应分析
反应类型: 扎米卡司他可能会发生各种化学反应,包括氧化、还原和取代。 这些反应的具体细节仍然是专有的。
常用试剂和条件: 扎米卡司他反应中使用的试剂和条件尚未公开。 研究人员通常在药物开发过程中优化这些参数。
主要产物: 从扎米卡司他反应中形成的主要产物尚未明确记录。 需要进一步研究来阐明具体的代谢产物和中间体。
相似化合物的比较
扎米卡司他的独特之处在于它对 P-糖蛋白 (P-gp) 和乳腺癌耐药蛋白 (BCRP) 的双重抑制。 它对两种转运蛋白表现出浓度依赖性抑制 . 不幸的是,没有明确列出具体的类似化合物。
属性
IUPAC Name |
4-[2-(benzylamino)ethyl]-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3OS/c22-16-8-15-9-18(13-27-20(15)19(23)10-16)26-17(12-25-21(26)28)6-7-24-11-14-4-2-1-3-5-14/h1-5,8,10,12,18,24H,6-7,9,11,13H2,(H,25,28)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSLCFLHEFXANG-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCNCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148358 | |
| Record name | Zamicastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080028-80-3 | |
| Record name | 1-[(3R)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-yl]-1,3-dihydro-5-[2-[(phenylmethyl)amino]ethyl]-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zamicastat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1080028803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zamicastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12389 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zamicastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZAMICASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLU32D0DNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Zamicastat and what are its downstream effects?
A: Zamicastat is a reversible, noncompetitive inhibitor of Dopamine-β-hydroxylase (DBH) [, ]. DBH is the enzyme responsible for converting dopamine to norepinephrine in sympathetic nerves and the adrenal medulla [, ]. By inhibiting DBH, Zamicastat reduces norepinephrine levels and increases dopamine levels in peripheral sympathetically-innervated tissues [, , ]. This modulation of the sympathetic nervous system has been shown to decrease blood pressure and improve cardiometabolic and inflammatory biomarkers [, ].
Q2: What is the molecular structure of Zamicastat?
A: Zamicastat, chemically known as (R)-5-(2-(benzylamino)ethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione [], has a molecular formula of C21H21F2N3OS and a molecular weight of 397.47 g/mol [].
Q3: How does Zamicastat affect the cardiovascular system?
A: Zamicastat primarily acts on the sympathetic nervous system by inhibiting DBH []. This leads to a decrease in norepinephrine levels, which are responsible for vasoconstriction and increased heart rate []. As a result, Zamicastat exhibits a dose-dependent decrease in both systolic and diastolic blood pressure without affecting heart rate []. Studies in Spontaneously Hypertensive Rats (SHRs) show that Zamicastat can effectively lower blood pressure [, , ].
Q4: What is the impact of Zamicastat on the cardiovascular system during stress responses?
A: Zamicastat effectively attenuates the blood pressure response to stressors like the cold pressor test []. In healthy subjects, Zamicastat administration reduced both systolic and mean arterial pressure responses to cold stimulus []. This further highlights its role in modulating the sympathetic nervous system's overdrive during stressful situations.
Q5: Are there any potential benefits of Zamicastat beyond blood pressure control?
A: Beyond its antihypertensive effects, Zamicastat exhibits promising results in improving cardiometabolic and inflammatory markers []. Studies in aged SHRs demonstrated that Zamicastat treatment reduced plasma triglycerides, free fatty acids, and inflammatory markers like CRP, MCP-1, and various interleukins []. This suggests broader therapeutic potential for Zamicastat in addressing cardiovascular disease complexities.
Q6: How effective is Zamicastat in treating Pulmonary Arterial Hypertension (PAH)?
A: Preclinical studies in the monocrotaline (MCT) rat model of PAH have shown that Zamicastat improves survival rates [, , ]. While it doesn't directly reduce the elevated right ventricular pressure, its beneficial effect is thought to be mediated by mechanisms beyond pressure reduction [].
Q7: What are the electrophysiological effects of Zamicastat on the heart?
A: Research in MCT-treated rats indicates that Zamicastat can reduce cardiac arrhythmias []. Compared to untreated MCT rats, those treated with Zamicastat showed a lower incidence of arrhythmias like bundle branch blocks, atrioventricular blocks, atrial fibrillation, and ventricular fibrillation []. This suggests a protective effect of Zamicastat against arrhythmogenesis in PAH.
Q8: How is Zamicastat metabolized in the body?
A: Studies on the absorption, distribution, metabolism, and excretion (ADME) of Zamicastat have been conducted in rats and dogs []. Further research has explored its in vitro metabolism across different species and identified the cytochrome P450 (CYP) enzymes involved in its metabolic breakdown [].
Q9: Are there any known drug-drug interactions with Zamicastat?
A: Several clinical trials have investigated potential drug-drug interactions between Zamicastat and other medications commonly used for PAH and other conditions. These studies examined interactions with Bosentan [], Sildenafil [], Treprostinil [], and Warfarin [].
Q10: What is the safety profile of Zamicastat?
A: Clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetic, and pharmacodynamic profile of Zamicastat in healthy volunteers []. Additionally, studies have investigated its effects on cardiac repolarization [] and the potential for P-glycoprotein transporter inhibition [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)
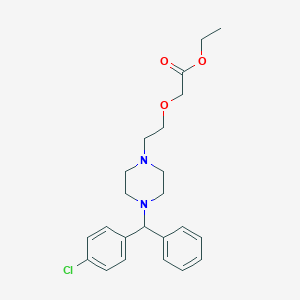
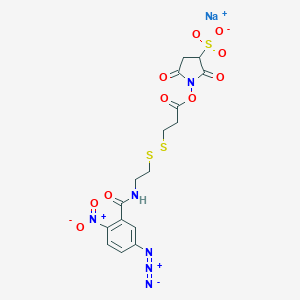
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
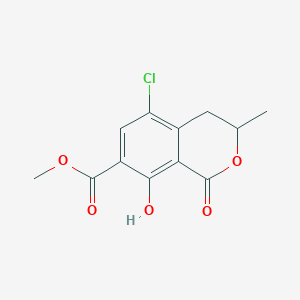
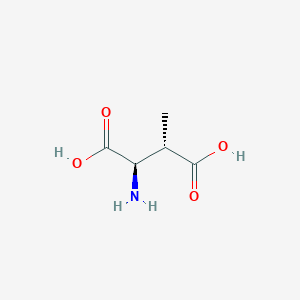
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
